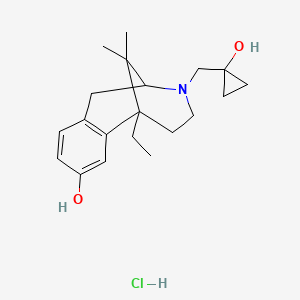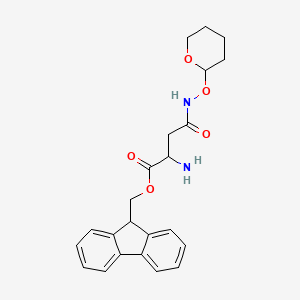
3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (3-oxo-3-(((tetrahydro-2H-pyran-2-yl)oxy)amino)propyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a carbamate linkage, and a tetrahydropyran-2-yl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-oxo-3-(((tetrahydro-2H-pyran-2-yl)oxy)amino)propyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate. This is followed by the introduction of the 3-oxo-3-(((tetrahydro-2H-pyran-2-yl)oxy)amino)propyl group through a series of reactions that may include nucleophilic substitution, esterification, and carbamation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-oxo-3-(((tetrahydro-2H-pyran-2-yl)oxy)amino)propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethylamines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (3-oxo-3-(((tetrahydro-2H-pyran-2-yl)oxy)amino)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with various biological molecules, providing insights into cellular processes and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on their ability to modulate biological targets, such as enzymes or receptors, to develop new drugs or treatments.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-oxo-3-(((tetrahydro-2H-pyran-2-yl)oxy)amino)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
What sets (9H-Fluoren-9-yl)methyl (3-oxo-3-(((tetrahydro-2H-pyran-2-yl)oxy)amino)propyl)carbamate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C23H26N2O5 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 2-amino-4-(oxan-2-yloxyamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H26N2O5/c24-20(13-21(26)25-30-22-11-5-6-12-28-22)23(27)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,22H,5-6,11-14,24H2,(H,25,26) |
Clé InChI |
SBLMKIJYZZPZJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)ONC(=O)CC(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)
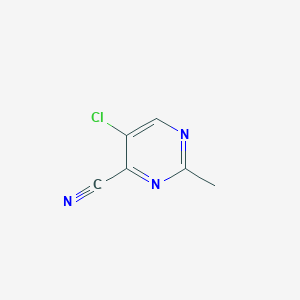
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)
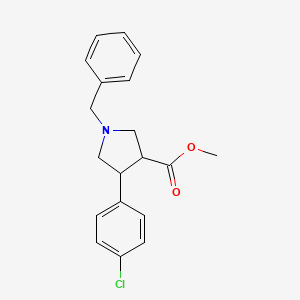


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)
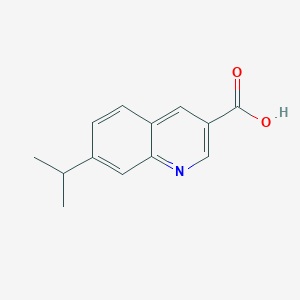
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
